sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate

Description

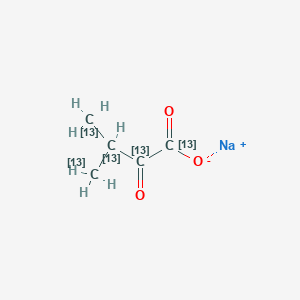

Sodium;3-(1¹³C)methyl-2-oxo(1,2,3,4-¹³C₄)butanoate is an isotopically labeled sodium salt of a modified butanoate derivative. Its structure features a ¹³C-enriched methyl group at position 3 and uniform ¹³C labeling across all four carbons in the butanoate backbone. The compound’s SMILES notation ([2H]¹³C([¹³CH₃])¹³C¹³C[O⁻].[Na⁺]) and InChi code (InChI=1S/C4H6O3.Na/c1-2-3(5)4(6)7;/h2H2,1H3,(H,6,7);/q;+1/p-1/i1+1,2+1D2,3+1,4+1 ;) confirm its isotopic substitution pattern and sodium counterion . Such labeling is critical for applications in nuclear magnetic resonance (NMR) spectroscopy, metabolic tracing, and pharmacokinetic studies, where precise tracking of molecular pathways is required.

Properties

IUPAC Name |

sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1+1,2+1,3+1,4+1,5+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIQBZDCJCRFGKA-JFGXUQBHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13CH]([13CH3])[13C](=O)[13C](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.061 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173018-24-0 | |

| Record name | 1173018-24-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate typically involves the incorporation of carbon-13 isotopes into the molecular structure. This can be achieved through the use of labeled starting materials and specific reaction conditions that facilitate the incorporation of the isotopes. The general synthetic route involves the following steps:

Starting Material: The synthesis begins with a labeled precursor, such as 13C-labeled acetic acid or 13C-labeled pyruvic acid.

Reaction Conditions: The labeled precursor undergoes a series of chemical reactions, including condensation and oxidation, to form the desired compound. These reactions are typically carried out under controlled temperature and pH conditions to ensure the incorporation of the isotopes.

Purification: The final product is purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for research applications.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade labeled precursors and optimized reaction conditions to maximize yield and purity. The production process is typically carried out in specialized facilities equipped with the necessary infrastructure for handling isotopically labeled compounds.

Chemical Reactions Analysis

Types of Reactions

Sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent systems, to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new derivatives with different functional groups.

Scientific Research Applications

Sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate has a wide range of scientific research applications, including:

Chemistry: Used as a labeled compound in studies of chemical reactions and mechanisms, particularly in the context of isotope effects and reaction kinetics.

Biology: Employed in metabolic studies to trace biochemical pathways and understand the role of specific metabolites in cellular processes.

Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.

Industry: Applied in the development of new materials and processes, particularly in the field of biotechnology and pharmaceuticals.

Mechanism of Action

The mechanism of action of sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate involves its role as a precursor in various biochemical pathways. The compound is metabolized by enzymes to form intermediates that participate in key metabolic processes. The molecular targets and pathways involved include:

Enzyme Activity: The compound is a substrate for enzymes such as transaminases and dehydrogenases, which catalyze its conversion to other metabolites.

Metabolic Pathways: It participates in pathways such as the tricarboxylic acid (TCA) cycle and amino acid metabolism, contributing to the production of energy and biosynthetic precursors.

Comparison with Similar Compounds

Sodium 2-Oxobutanoate-¹³C₄,d₂

This compound (Chemical Name: sodium;3,3-dideuterio-2-oxo(1,2,3,4-¹³C₄)butanoate) shares structural similarities with the target molecule but differs in isotopic placement. While both feature ¹³C labeling at positions 1–4, Sodium 2-Oxobutanoate-¹³C₄,d₂ includes deuterium at the 3-position instead of a ¹³C-methyl group . This distinction impacts its utility:

- Applications: Sodium 2-Oxobutanoate-¹³C₄,d₂ is used in studies requiring dual isotopic tracing (¹³C and ²H), such as lipid metabolism or enzymatic assays.

- Synthetic Complexity : The deuterium substitution simplifies synthesis compared to the ¹³C-methyl group in the target compound.

| Property | Sodium;3-(1¹³C)methyl-2-oxo(1,2,3,4-¹³C₄)butanoate | Sodium 2-Oxobutanoate-¹³C₄,d₂ |

|---|---|---|

| Isotopic Labeling | ¹³C (positions 1–4) + ¹³C-methyl (position 3) | ¹³C (positions 1–4) + ²H (position 3) |

| Molecular Formula | C₄¹³CH₅D₂O₃Na | C₄¹³CH₄D₂O₃Na |

| Primary Applications | Metabolic flux analysis, advanced NMR | Enzyme kinetics, lipid studies |

Non-Isotopic Sodium and Potassium Butanoate Salts

Sodium Ethanoate (Sodium Acetate) and Potassium Butanoate

These simpler salts lack isotopic labeling and structural modifications but serve as baseline analogs. For example:

- Sodium Ethanoate (CH₃COONa): Widely used as a buffer in biochemistry. Its shorter carbon chain limits utility in tracing multi-carbon pathways .

- Potassium Butanoate (CH₃CH₂CH₂COOK): Employed in food preservation and microbial studies. Unlike the target compound, it lacks ketone or isotopic groups, reducing its specificity in tracer research .

| Property | Sodium;3-(1¹³C)methyl-2-oxo... | Potassium Butanoate | Sodium Ethanoate |

|---|---|---|---|

| Functional Groups | Ketone, ¹³C labels | Carboxylate | Carboxylate |

| Isotopic Features | ¹³C and ¹³C-methyl | None | None |

| Typical Use Cases | Isotopic tracing, NMR | Food preservation | Buffer solutions |

Aromatic Butanoate Esters (Ethyl Derivatives)

These esters are volatile aroma compounds in pineapples and other fruits, emphasizing the versatility of butanoate backbones in organic chemistry . However, their lack of ionic character and isotopic labeling limits overlap with the target compound’s analytical uses.

Biological Activity

Sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate, commonly referred to as sodium 3-methyl-2-oxobutanoate (also known as sodium dimethylpyruvate), is a labeled compound used extensively in biochemical research. This article delves into its biological activity, including its metabolic roles, applications in research, and relevant case studies.

- Molecular Formula :

- Molecular Weight : 145.09 g/mol

- CAS Number : 1215605-14-3

- Density : Not available

- Melting Point : 227-230 °C

Metabolic Role

Sodium 3-methyl-2-oxobutanoate serves as a precursor in the biosynthesis of branched-chain amino acids (BCAAs), particularly leucine and valine. It is also involved in various metabolic pathways including:

- Energy Production : It participates in the citric acid cycle as an intermediate.

- Protein Synthesis : As a precursor for essential amino acids, it plays a crucial role in protein metabolism.

- Isotopic Labeling : The incorporation of stable isotopes (like and deuterium) allows for tracing metabolic pathways using techniques like NMR spectroscopy.

Biological Activity

The biological activity of sodium 3-methyl-2-oxobutanoate has been investigated in several studies:

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Metabolic Tracer | Used in metabolic studies to trace the pathways of amino acid synthesis. |

| Cellular Uptake | Demonstrated effective uptake in various cell lines, influencing growth rates. |

| Enzyme Substrate | Acts as a substrate for transaminases and other enzymes involved in amino acid metabolism. |

Case Study 1: Metabolic Tracing in E. coli

A study utilized sodium 3-methyl-2-oxobutanoate to trace the biosynthesis of pantothenic acid (vitamin B5) in Escherichia coli. The results indicated that the compound effectively labels metabolic pathways leading to coenzyme A synthesis, which is crucial for fatty acid metabolism and energy production .

Case Study 2: Impact on Muscle Protein Synthesis

Research involving human skeletal muscle cells showed that supplementation with sodium 3-methyl-2-oxobutanoate enhanced protein synthesis rates. This effect was attributed to increased availability of leucine and valine, which are vital for muscle repair and growth .

Research Findings

Recent findings highlight the compound's potential therapeutic applications:

- Weight Management : Studies suggest that the compound may aid in weight management by enhancing fat oxidation during exercise.

- Metabolic Disorders : Its role as a metabolic tracer has implications for understanding disorders like diabetes and obesity by mapping out altered metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.